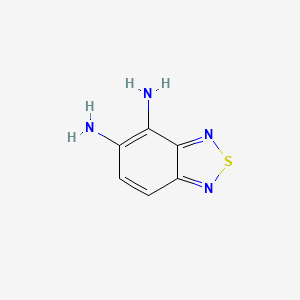

2,1,3-Benzothiadiazole-4,5-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,1,3-Benzothiadiazole-4,5-diamine is a useful research compound. Its molecular formula is C6H6N4S and its molecular weight is 166.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs)

BTD derivatives are extensively utilized in the development of OLEDs due to their excellent photophysical properties. The incorporation of BTD into polymer matrices enhances the light-emitting efficiency and stability of these devices. Studies have demonstrated that BTD-based materials can achieve high brightness and color purity, making them suitable for display technologies and lighting applications .

Organic Photovoltaics (OPVs)

BTD serves as a crucial building block for low-bandgap polymers used in OPVs. Its electron-accepting properties facilitate efficient charge separation and transport in photovoltaic devices. Research indicates that polymers incorporating BTD exhibit improved power conversion efficiencies compared to traditional materials .

Fluorescent Sensors

Biomarkers and Sensing Devices

BTD derivatives are employed as fluorescent probes for detecting various analytes, including ions and small molecules. Their tunable photophysical properties allow for the design of sensors that can selectively respond to specific targets. Recent advancements have shown that BTD-based sensors can be used for environmental monitoring and biomedical applications, offering high sensitivity and selectivity .

Photocatalysis

BTD compounds have been investigated for their potential as photocatalysts in organic transformations. Their ability to absorb light and generate reactive species makes them suitable for facilitating chemical reactions under mild conditions. Research has highlighted their effectiveness in promoting oxidation and reduction reactions, which are essential in synthetic chemistry .

Metal-Organic Frameworks (MOFs)

The integration of BTD into metal-organic frameworks has garnered attention due to the unique properties these structures exhibit. BTD-based MOFs demonstrate enhanced luminescence and stability, making them promising candidates for applications in gas storage, separation, and catalysis . The structural versatility of BTD allows for the customization of MOFs tailored to specific applications.

Case Study 1: OLED Development

A study explored the synthesis of a new BTD derivative that was incorporated into an OLED device structure. The results indicated a significant increase in luminous efficacy compared to devices using conventional materials. The device exhibited a maximum brightness of over 10,000 cd/m² with a color purity index above 90% .

Case Study 2: Fluorescent Sensor Design

Researchers developed a fluorescent sensor based on BTD that selectively detects mercury ions (Hg²⁺) in aqueous solutions. The sensor showed a significant fluorescence enhancement upon binding with Hg²⁺ due to the formation of a stable complex. The detection limit was found to be as low as 10 nM, demonstrating its applicability in environmental monitoring .

Data Table: Properties and Applications of BTD

| Property/Application | Description |

|---|---|

| Chemical Structure | Heterocyclic compound with electron-accepting properties |

| OLEDs | Used as an emissive layer for high-efficiency displays |

| OPVs | Acts as an electron acceptor in photovoltaic devices |

| Fluorescent Sensors | Detects ions/molecules with high selectivity |

| Photocatalysis | Facilitates organic reactions under light irradiation |

| MOFs | Enhances luminescence/stability for gas storage |

Propriétés

IUPAC Name |

2,1,3-benzothiadiazole-4,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTZPUWOUVFXHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301003850 |

Source

|

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-66-6, 83797-51-7 |

Source

|

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazole-2(S(sup IV))-4,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazole-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301003850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.